molecular formula C6H11ClN2O B2371763 2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride CAS No. 2227679-49-2

2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

Cat. No.: B2371763
CAS No.: 2227679-49-2
M. Wt: 162.62
InChI Key: ILSRVGMJHSZPOX-KGZKBUQUSA-N
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Description

2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring, a hydroxyl group, and a nitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of a suitable nitrile precursor with a hydroxylated pyrrolidine derivative under controlled conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include ketones, primary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including metabolic disorders and neurological conditions.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and nitrile groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Properties

IUPAC Name

2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c7-2-1-5-3-8-4-6(5)9;/h5-6,8-9H,1,3-4H2;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSRVGMJHSZPOX-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)CC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)CC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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